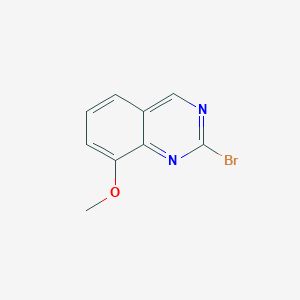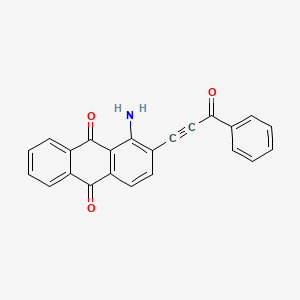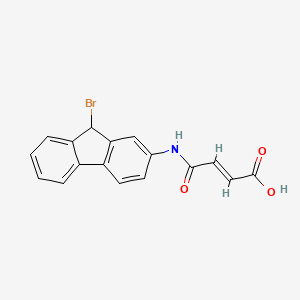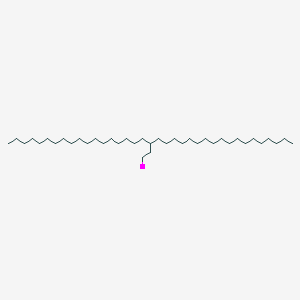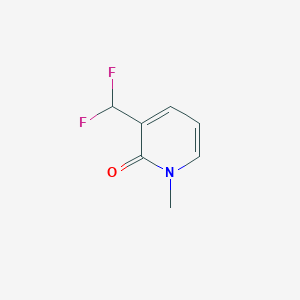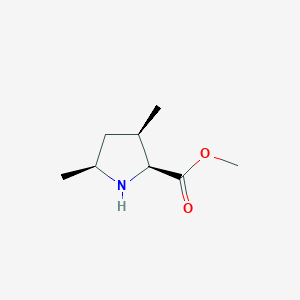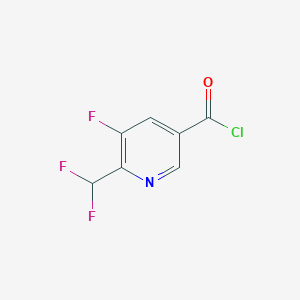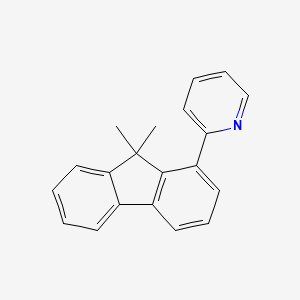![molecular formula C11H9ClN2O B13144518 (6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
(6-Chloro-[2,4'-bipyridin]-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a methanol group. One common method is the chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated bipyridine is then subjected to a reaction with methanol in the presence of a suitable catalyst to yield (6-Chloro-[2,4’-bipyridin]-5-yl)methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent methanol addition processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity (6-Chloro-[2,4’-bipyridin]-5-yl)methanol.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine rings.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted bipyridines, aldehydes, carboxylic acids, and reduced bipyridine derivatives .
Scientific Research Applications
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the methanol group play crucial roles in binding to these targets, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,2’6’,2’'-terpyridine: Similar in structure but with a terpyridine core.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Contains a similar chlorinated pyridine ring but with different substituents.
Uniqueness
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(2-chloro-6-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)1-2-10(14-11)8-3-5-13-6-4-8/h1-6,15H,7H2 |
InChI Key |
KUFOMRWMOUTKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
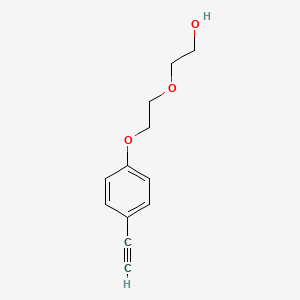
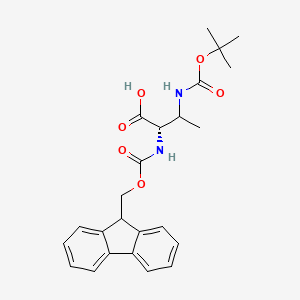
![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
